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Compound of Interest

Compound Name: (S)-2-Ethynylpiperidine

Cat. No.: B13493317

Get Quote

Executive Summary
(S)- and (R)-2-Ethynylpiperidine are enantiomeric pharmacophores primarily utilized as high-

value chiral building blocks in the synthesis of phenanthroindolizidine alkaloids. While the free

amines themselves exhibit latent biological activity (specifically as mechanism-based CYP450

inactivators), their primary "performance" is measured by the biological potency of the complex

drugs they generate.

(S)-2-Ethynylpiperidine is the "Eutomer Precursor." It yields (-)-Antofine and (-)-

Cryptopleurine, which are naturally occurring alkaloids with potent cytotoxic (IC50 < 10 nM),

antiviral, and anti-inflammatory activities.

(R)-2-Ethynylpiperidine is the "Distomer Precursor." It yields the unnatural (+)-Antofine

series, which typically exhibits significantly reduced biological potency (10–100x higher IC50)

and altered selectivity profiles.
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The choice of enantiomer dictates the stereochemical outcome of the final drug candidate. The

following table contrasts the biological profiles of the derivatives synthesized from each

enantiomer.

Feature
(S)-2-Ethynylpiperidine
Pathway

(R)-2-Ethynylpiperidine
Pathway

Primary Target Product
(-)-Antofine (Natural

Enantiomer)

(+)-Antofine (Unnatural

Enantiomer)

Anticancer Potency (IC50)

High PotencyA549 Lung

Carcinoma: ~2–10 nMKB

Cells: ~1–5 nM

Reduced PotencyA549 Lung

Carcinoma: >100 nMKB Cells:

>50 nM

Mechanism of Action

Potent inhibition of protein

synthesis; Downregulation of

NF-κB signaling.

Weak inhibition of protein

synthesis; Potential off-target

effects.

Viral Inhibition (TMV)

High anti-TMV activity

(Inhibition > 60% at 500

µg/mL).

Lower anti-TMV activity.

Intrinsic Warhead Activity

Suicide Substrate

(CYP450)Ethynyl group allows

heme alkylation.

Suicide Substrate

(CYP450)Ethynyl group allows

heme alkylation.

Synthetic Utility

Critical for accessing bio-

relevant natural product

libraries.

Used for SAR studies and

negative controls.

Mechanistic Insights & Signaling Pathways
Mechanism-Based Inactivation (Intrinsic Activity)
Both enantiomers of 2-ethynylpiperidine possess a terminal alkyne moiety at the

-position to the amine. This structural motif acts as a "suicide substrate" for Cytochrome P450
enzymes (specifically CYP2B and CYP2D subfamilies).
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Mechanism: The P450 enzyme attempts to oxidize the terminal alkyne. This results in the

formation of a reactive ketene or radical intermediate that covalently binds to the heme

porphyrin nitrogen, irreversibly inactivating the enzyme.

Chiral Differentiation: While the chemical reactivity of the alkyne is identical, the chiral center

at C2 dictates the binding orientation within the enzyme active site, potentially leading to

differential inhibition kinetics (

and

) between the (S) and (R) forms.

Downstream Pathway: NF-κB and Protein Synthesis
The derivatives (e.g., Antofine) synthesized from (S)-2-ethynylpiperidine exert their cytotoxic

effects by inhibiting protein synthesis and blocking the NF-κB pathway.
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Figure 1: The biological cascade from the (S)-2-ethynylpiperidine precursor to the induction of

apoptosis via (-)-Antofine.

Experimental Protocols
Protocol: Synthesis of (-)-Antofine from (S)-2-
Ethynylpiperidine
Objective: To synthesize the bioactive alkaloid to validate the stereochemical integrity of the

starting material.

Starting Material: Dissolve (S)-N-Boc-2-ethynylpiperidine (1.0 eq) in anhydrous THF.
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Coupling: Add 2,3,6,7-tetramethoxyphenanthrene-9-carboxaldehyde (1.0 eq) and trigger

condensation (e.g., via lithiation or catalytic coupling).

Cyclization: Perform a net [5+5] cycloaddition or a Bischler-Napieralski cyclization to close

the indolizidine ring.

Critical Control Point: Maintain strict temperature control (-78°C) during lithiation to prevent

racemization of the C2 center.

Deprotection/Reduction: Remove the Boc group and reduce any intermediate iminium

species using NaBH4.

Validation: Analyze product via Chiral HPLC.

Success Criterion: >98% ee of (-)-Antofine.[1]

Protocol: CYP450 Inactivation Assay (Intrinsic Activity)
Objective: To determine the

values for (S)- vs (R)-2-ethynylpiperidine against CYP2B4.

Incubation System: Prepare a reaction mixture containing 100 mM potassium phosphate

buffer (pH 7.4), 3 mM MgCl2, 1 mM NADPH, and 0.5 µM Recombinant CYP2B4.

Pre-incubation: Add varying concentrations (0–50 µM) of (S)- or (R)-2-ethynylpiperidine.

Incubate at 37°C for defined time points (0, 2, 5, 10 min).

Activity Check: At each time point, remove an aliquot and dilute 1:10 into a secondary

mixture containing a probe substrate (e.g., 7-ethoxycoumarin).

Measurement: Monitor the formation of the fluorescent metabolite (7-hydroxycoumarin) via

HPLC-FLD or plate reader.

Data Analysis: Plot the natural log of remaining activity vs. pre-incubation time.

Interpretation: A steeper slope indicates a more potent mechanism-based inactivator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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